REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1N.N([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[C-:24]#[N:25].[K+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].CCOCC>[CH3:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:24]#[N:25] |f:2.3,4.5.6,7.8,10.11.12.13.14.15.16|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CCOCC
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Name
|
|
Quantity
|
16 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
14 g
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Type
|
reactant
|
Smiles
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CC1=C(C=CC(=C1)C(F)(F)F)N
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
5.5 g
|
Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
diazonium salt
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A thick suspension resulted which
|
Type
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STIRRING
|
Details
|
was stirred for 20 minutes
|
Duration
|
20 min
|
Type
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STIRRING
|
Details
|
After stirring for 30 minutes at 5° C. a solution
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
resulted which
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Type
|
STIRRING
|
Details
|
was stirred cold for 30 more minutes
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Type
|
ADDITION
|
Details
|
After the addition the mixture
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Type
|
STIRRING
|
Details
|
was stirred for 30 minutes at 95° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
the heterogeneous mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The solids were washed with ether
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |